
Evacetrapib
Descripción general
Descripción
Evacetrapib es un inhibidor novedoso, potente y selectivo de la proteína de transferencia de ésteres de colesterol. Fue desarrollado por Eli Lilly and Company y es conocido por su capacidad para elevar los niveles de colesterol de lipoproteínas de alta densidad sin inducir aldosterona o aumentar la presión arterial . La proteína de transferencia de ésteres de colesterol recoge triglicéridos de lipoproteínas de muy baja densidad o lipoproteínas de baja densidad y los intercambia por ésteres de colesterol de lipoproteínas de alta densidad .
Aplicaciones Científicas De Investigación
Evacetrapib se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en la enfermedad cardiovascular. Se ha demostrado que aumenta significativamente los niveles de colesterol de lipoproteínas de alta densidad y disminuye los niveles de colesterol de lipoproteínas de baja densidad en ensayos clínicos . Además, this compound se ha investigado por su potencial para reducir el riesgo de eventos cardiovasculares adversos mayores en pacientes con enfermedad vascular de alto riesgo . Más allá de sus aplicaciones cardiovasculares, this compound también se ha estudiado por sus efectos sobre el metabolismo lipídico y su posible uso en el tratamiento de la dislipidemia .
Mecanismo De Acción
Evacetrapib ejerce sus efectos inhibiendo la proteína de transferencia de ésteres de colesterol, que normalmente transfiere el colesterol del colesterol de lipoproteínas de alta densidad a lipoproteínas de muy baja densidad o baja densidad . Al inhibir este proceso, this compound aumenta los niveles de lipoproteínas de alta densidad y reduce los niveles de lipoproteínas de baja densidad . Se cree que este mecanismo modifica los niveles de lipoproteínas y, en consecuencia, el riesgo de enfermedad cardiovascular .
Análisis Bioquímico
Biochemical Properties
Evacetrapib interacts with the CETP, which is a liver-synthesized glycoprotein . CETP facilitates the transfer of cholesteryl esters and triglycerides between lipoproteins . This compound inhibits this protein, leading to an increase in HDL cholesterol and a decrease in low-density lipoprotein (LDL) cholesterol .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modifying lipoprotein levels, which is thought to modify the risk of cardiovascular disease . In particular, it increases HDL cholesterol and lowers LDL cholesterol .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with CETP. It inhibits CETP, which collects triglycerides from very low-density lipoproteins (VLDL) or LDL and exchanges them for cholesteryl esters from HDL . This primarily results in an increase in HDL cholesterol and a decrease in LDL cholesterol .
Temporal Effects in Laboratory Settings
In a clinical study, a 31.1% decrease in the mean LDL cholesterol level was observed with this compound versus a 6.0% increase with placebo at 3 months . Additionally, a 133.2% increase in the mean HDL cholesterol level was seen with this compound versus a 1.6% increase with placebo .
Dosage Effects in Animal Models
In a study involving CETP transgenic mice, this compound was found to cross the blood-brain barrier and was detectable in brain tissue 0.5 h after a 40 mg/kg intravenous injection . The study concluded that this compound may prove to be a good candidate to treat CETP-mediated cholesterol dysregulation in Alzheimer’s disease .
Metabolic Pathways
This compound is primarily metabolized by CYP3A, accounting for about 90% of this compound’s CYP-associated clearance, while CYP2C8 accounted for about 10% .
Transport and Distribution
This compound is capable of crossing the blood-brain barrier, indicating that the mechanism of this compound distribution to the brain may rely on facilitated transport mechanisms .
Subcellular Localization
The exact subcellular localization of this compound is not clearly defined in the literature. Given that it is able to cross the blood-brain barrier, it is likely that it can reach various compartments within the cell .
Métodos De Preparación
Evacetrapib se sintetiza a través de una serie de reacciones químicas que involucran varios reactivos y condiciones. La producción industrial de this compound implica la optimización de estas condiciones de reacción para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Evacetrapib experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos . Los principales productos formados a partir de estas reacciones son típicamente derivados del núcleo de benzazepina con varios grupos funcionales unidos .
Comparación Con Compuestos Similares
Otros compuestos similares incluyen torcetrapib, dalcetrapib, anacetrapib y obicetrapib . En comparación con estos compuestos, evacetrapib es único en su capacidad para elevar los niveles de colesterol de lipoproteínas de alta densidad sin inducir aldosterona o aumentar la presión arterial . Al igual que otros inhibidores de la proteína de transferencia de ésteres de colesterol, this compound ha enfrentado desafíos para demostrar beneficios cardiovasculares significativos en ensayos clínicos .
Actividad Biológica
Evacetrapib (LY2484595) is a potent and selective inhibitor of cholesteryl ester transfer protein (CETP), which plays a critical role in lipid metabolism and cardiovascular health. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, clinical trial results, and implications for cardiovascular disease management.
This compound functions by inhibiting CETP, which facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). By inhibiting this process, this compound increases HDL cholesterol levels while simultaneously decreasing LDL cholesterol levels.
- In Vitro Activity : this compound has demonstrated potent inhibition of CETP activity with an IC50 of 5.5 nM in human recombinant CETP assays and 26.0 nM in human plasma assays . This is significantly more potent than other CETP inhibitors like torcetrapib and anacetrapib.
- In Vivo Activity : In double transgenic mouse models expressing human CETP and apolipoprotein A-I, this compound showed an ex vivo CETP inhibition ED50 of less than 5 mg/kg at 8 hours post-administration, leading to significant increases in HDL cholesterol without adverse effects on blood pressure or steroid hormone production .
ACCELERATE Trial
The ACCELERATE trial was a pivotal phase 3 study designed to evaluate the efficacy of this compound in reducing cardiovascular events among high-risk patients. The trial enrolled 12,092 participants with conditions such as acute coronary syndrome, cerebrovascular disease, or diabetes with coronary artery disease.
- Primary Outcomes : The trial's primary endpoint was the first occurrence of cardiovascular death, myocardial infarction (MI), stroke, coronary revascularization, or hospitalization for unstable angina. Results indicated no significant difference between this compound and placebo groups regarding these outcomes:
- Lipid Profile Changes : Despite the lack of efficacy in reducing cardiovascular events, this compound significantly improved lipid profiles:
Safety Profile
This compound was generally well-tolerated, with drug discontinuation rates due to adverse events being similar between the this compound and placebo groups (8.6% vs. 8.7%, p = 0.86) . Importantly, there were no significant increases in blood pressure or cortisol levels compared to torcetrapib, indicating a favorable safety profile .
Pharmacokinetics and Tissue Distribution
Recent studies have shown that this compound can cross the blood-brain barrier, raising questions about its potential roles beyond cardiovascular effects, including implications for neurodegenerative diseases like Alzheimer's . This pharmacokinetic property suggests that CETP inhibition may have broader therapeutic applications.
Summary of Key Findings
Parameter | This compound Group | Placebo Group | p-value |
---|---|---|---|
Cardiovascular Events | 12.8% | 12.7% | 0.85 |
Mean HDL-C at 30 months | 104 mg/dl | 46 mg/dl | <0.001 |
Mean LDL-C at 30 months | 55 mg/dl | 84 mg/dl | <0.001 |
All-cause Mortality | 3.8% | 4.1% | 0.06 |
Drug Discontinuation due to AEs | 8.6% | 8.7% | 0.86 |
Propiedades
IUPAC Name |
4-[[(5S)-5-[[3,5-bis(trifluoromethyl)phenyl]methyl-(2-methyltetrazol-5-yl)amino]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36F6N6O2/c1-18-11-19(2)27-25(12-18)26(5-4-10-42(27)16-20-6-8-22(9-7-20)28(44)45)43(29-38-40-41(3)39-29)17-21-13-23(30(32,33)34)15-24(14-21)31(35,36)37/h11-15,20,22,26H,4-10,16-17H2,1-3H3,(H,44,45)/t20?,22?,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIUGIVXARLYHP-UXNJHFGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)[C@H](CCCN2CC3CCC(CC3)C(=O)O)N(CC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)C5=NN(N=N5)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36F6N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186486-62-3 | |
Record name | Evacetrapib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186486623 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evacetrapib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11655 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TRANS-4-{[(5S)-5-{[3,5-BIS(TRIFLUOROMETHYL)BENZYL](2-METHYL-2H-TETRAZOL-5-YL)AMINO}-7,9-DIMETHYL-2,3,4,5-TETRAHYDRO-1H-1-BENZAZEPIN-1-YL]METHYL}CYCLOHEXANECARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EVACETRAPIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51XWV9K850 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of Evacetrapib?
A: this compound is a potent and selective inhibitor of CETP. [, , , ] CETP normally facilitates the exchange of cholesteryl esters from high-density lipoproteins (HDL) to apolipoprotein B-containing particles, such as low-density lipoproteins (LDL) and very low-density lipoproteins (VLDL). By inhibiting CETP, this compound disrupts this exchange, leading to increased HDL cholesterol (HDL-C) and decreased LDL cholesterol (LDL-C) levels. [, , ]
Q2: How does this compound's mechanism differ from other CETP inhibitors?
A: While this compound shares the CETP inhibition mechanism with other drugs in its class like Torcetrapib, Dalcetrapib, and Anacetrapib, it distinguishes itself by its potency and selectivity. [] Notably, unlike Torcetrapib, this compound doesn’t appear to induce aldosterone biosynthesis, avoiding the associated risk of blood pressure elevation. [, ]
Q3: What are the downstream effects of this compound's CETP inhibition on lipid profiles?
A: this compound demonstrates a dose-dependent impact on HDL-C and LDL-C. [, , , ] Studies show significant increases in HDL-C, reaching up to 128%, coupled with reductions in LDL-C of up to 35% compared to placebo. []
Q4: Does this compound affect triglyceride levels?
A: Research indicates that this compound does not significantly impact triglyceride concentrations. [] This contrasts with some other CETP inhibitors and highlights a specific influence on cholesterol metabolism.
Q5: Does this compound affect cholesterol efflux capacity?
A: Studies show that this compound, both alone and in combination with statins, increased global cholesterol efflux capacity. [] This suggests a potential beneficial effect on reverse cholesterol transport.
Q6: What is the absolute bioavailability of this compound?
A: A study utilizing a novel approach with a [13C8]-evacetrapib tracer determined the absolute bioavailability of orally administered this compound to be 44.8% for AUC(0-∞) and 44.3% for AUC(0-tlast). []
Q7: How does food intake affect the pharmacokinetics of this compound?
A: Administering this compound with a high-fat meal was found to increase its mean exposure at steady state by 44% compared to administration in a fasted state. [] This suggests a need to consider food intake in study designs and potential dosing recommendations.
Q8: Does this compound exhibit accumulation during long-term treatment?
A: Based on population pharmacokinetic modeling and physiologically based pharmacokinetic modeling, this compound is not expected to significantly accumulate in the body during long-term treatment, unlike Anacetrapib. []
Q9: How is this compound metabolized?
A: In vitro and in vivo studies indicate that this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A. Although CYP2C8 also contributes to its metabolism in vitro, clinical studies confirmed a minimal impact of CYP2C8 inhibition on this compound pharmacokinetics. [, ]
Q10: What is the primary route of this compound elimination?
A: Following a single oral dose of 14C-evacetrapib in healthy subjects, the majority of the dose (93.1%) was recovered in feces, indicating fecal excretion as the primary route of elimination. []
Q11: Does this compound have any effect on the QT interval?
A: A thorough QT/QTc study conducted on healthy participants showed that even at supratherapeutic doses, this compound did not prolong the QT interval. [] This suggests a low risk of cardiotoxicity related to QT prolongation.
Q12: What were the primary outcomes of the ACCELERATE trial?
A: The ACCELERATE trial, a large-scale phase 3 clinical trial, investigated the efficacy of this compound in reducing cardiovascular events in high-risk patients. Despite favorable effects on lipid biomarkers, the trial was terminated early due to a lack of efficacy in reducing the primary composite endpoint of cardiovascular death, myocardial infarction, stroke, coronary revascularization, or hospitalization for unstable angina. []
Q13: What is the current status of this compound development?
A: Following the results of the ACCELERATE trial, this compound is no longer under development as a cardiovascular therapeutic agent. [, , ]
Q14: What is the safety profile of this compound?
A: Short-term clinical trials indicated a favorable safety profile for this compound with no significant differences in adverse events compared to placebo. [, , , ]
Q15: Did this compound exhibit any off-target effects like Torcetrapib?
A: Unlike Torcetrapib, which demonstrated off-target effects leading to increased aldosterone levels and hypertension, this compound did not exhibit such effects in preclinical and clinical studies. [, , , ]
Q16: Despite promising effects on lipid profiles, why did this compound fail to show clinical benefit in reducing cardiovascular events?
A: This remains a subject of ongoing research. Potential explanations include the complex nature of HDL functionality, where simply increasing HDL-C levels might not translate into clinical benefit. [, , , ] Other factors, such as potential off-target effects not yet identified or insufficient understanding of CETP's role in atherogenesis, could also contribute to the lack of clinical efficacy.
Q17: Could there be specific patient populations who might benefit from this compound treatment?
A: While the overall results of large-scale clinical trials were neutral, there might be specific subgroups, such as patients with elevated lipoprotein(a) and inflammation, who could potentially benefit from this compound treatment. [] Further research with a specific focus on these subgroups is needed to explore these possibilities.
Q18: Can the knowledge gained from this compound research inform the development of future lipid-modifying therapies?
A: Yes, understanding the successes and limitations of this compound can provide valuable insights for future drug development in the cardiovascular field. [, ] This includes exploring new drug targets, refining drug design to enhance selectivity and minimize off-target effects, and identifying patient populations most likely to benefit from specific interventions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.